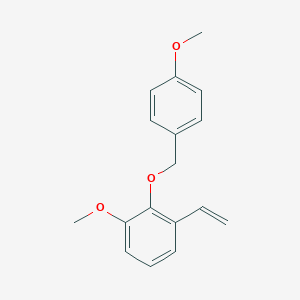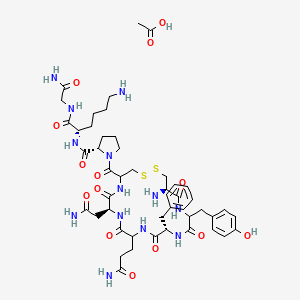
H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H is a synthetic peptide with a specific sequence of amino acids. Peptides like this one are often used in various fields of scientific research due to their ability to mimic natural biological processes. This particular peptide sequence includes cysteine, tyrosine, phenylalanine, glutamine, asparagine, proline, lysine, and glycine, which are all amino acids that play crucial roles in protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H , is typically carried out using solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high precision. These machines automate the SPPS process, allowing for the efficient production of peptides in large quantities .
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the specific substitution reaction.
Major Products Formed
Disulfide Bonds: Formed through oxidation of cysteine residues.
Free Thiols: Result from the reduction of disulfide bonds.
Scientific Research Applications
Peptides like H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein folding and interactions.
Biology: Serve as models for studying enzyme-substrate interactions and cellular signaling pathways.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides like H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H involves their interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways by:
Binding to Receptors: Activating or inhibiting signaling pathways.
Enzyme Inhibition: Blocking the active site of enzymes to prevent substrate binding.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
Comparison with Similar Compounds
Similar Compounds
Oxytocin: A peptide hormone with a similar structure but different biological functions.
Vasopressin: Another peptide hormone with structural similarities but distinct physiological roles.
Uniqueness
The uniqueness of H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H
Properties
Molecular Formula |
C48H69N13O14S2 |
|---|---|
Molecular Weight |
1116.3 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N13O12S2.C2H4O2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34;1-2(3)4/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69);1H3,(H,3,4)/t28-,29-,30?,31?,32-,33-,34?,35-;/m0./s1 |
InChI Key |
NKWAIKZITYLOMT-XLFAABATSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


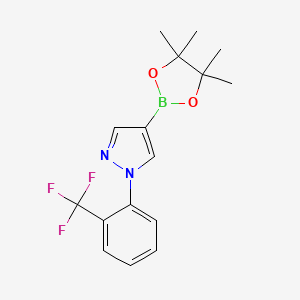


![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
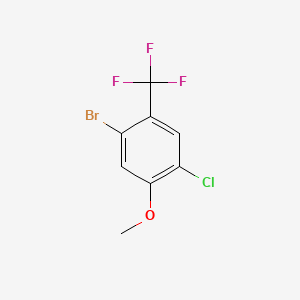




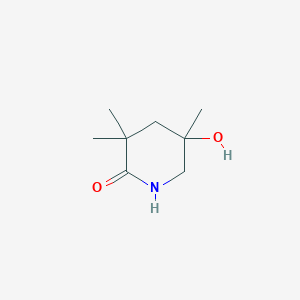
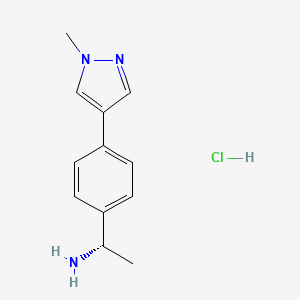
![cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu]](/img/structure/B14768406.png)
